molecular formula C11H9N3O3S B12211463 5-Phenylthiocarbamoylbarbituric acid CAS No. 7679-48-3

5-Phenylthiocarbamoylbarbituric acid

Cat. No.: B12211463
CAS No.: 7679-48-3
M. Wt: 263.27 g/mol
InChI Key: OIDKCVAZEQNHDA-UHFFFAOYSA-N
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Description

5-Phenylthiocarbamoylbarbituric acid is a derivative of barbituric acid, a compound known for its diverse pharmacological activities Barbituric acid derivatives have been extensively studied for their medicinal properties, including sedative, hypnotic, and anticonvulsant effects

Preparation Methods

The synthesis of 5-Phenylthiocarbamoylbarbituric acid typically involves the reaction of barbituric acid with phenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Phenylthiocarbamoylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The phenylthiocarbamoyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming substituted derivatives.

Scientific Research Applications

5-Phenylthiocarbamoylbarbituric acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Phenylthiocarbamoylbarbituric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthiocarbamoyl group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

5-Phenylthiocarbamoylbarbituric acid can be compared with other barbituric acid derivatives, such as:

    Phenobarbital: A widely used anticonvulsant with sedative properties.

    Thiopental: An ultrashort-acting barbiturate used for induction of anesthesia.

    Pentobarbital: A short-acting barbiturate used for sedation and as an anticonvulsant.

The uniqueness of this compound lies in its phenylthiocarbamoyl group, which imparts distinct chemical reactivity and potential biological activities compared to other barbituric acid derivatives.

Properties

CAS No.

7679-48-3

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

2,4,6-trioxo-N-phenyl-1,3-diazinane-5-carbothioamide

InChI

InChI=1S/C11H9N3O3S/c15-8-7(9(16)14-11(17)13-8)10(18)12-6-4-2-1-3-5-6/h1-5,7H,(H,12,18)(H2,13,14,15,16,17)

InChI Key

OIDKCVAZEQNHDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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